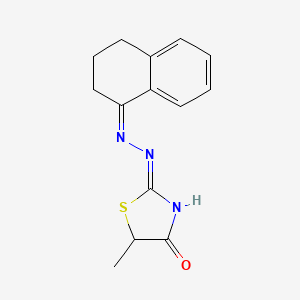

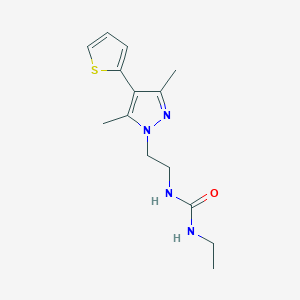

4-amino-N~5~-benzyl-N~3~-isopropylisothiazole-3,5-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N~5~-benzyl-N~3~-isopropylisothiazole-3,5-dicarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is also known as ABITC and has been synthesized using various methods.

Scientific Research Applications

Bidentate Directing Group for C-H Activation

4-Amino-2,1,3-benzothiadiazole (ABTD) as a Removable Bidentate Directing Group : ABTD has been identified as a novel bidentate directing group facilitating Pd(II)-catalyzed C-H activation and functionalization in various carboxamide systems. This method enhances the synthesis of β-C-H arylated and acetoxylated carboxamides, demonstrating the chemical versatility and potential for creating complex molecular architectures (Reddy et al., 2016).

Antitumor Properties

Novel Antitumor 2-(4-Aminophenyl)benzothiazoles : Research has revealed that certain 2-(4-aminophenyl)benzothiazoles exhibit highly selective and potent antitumor properties. These compounds are metabolized by cytochrome P450 1A1, leading to active and inactive metabolites. The design of amino acid prodrugs aims to improve water solubility and bioavailability for clinical evaluation, indicating a promising avenue for cancer therapy (Bradshaw et al., 2002).

Antiavian Influenza Virus Activity

Benzamide-Based 5-Aminopyrazoles Showing Antiavian Influenza Virus Activity : A study outlines a synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, which displayed significant antiviral activities against the H5N1 strain of avian influenza. This showcases the potential of these compounds in developing treatments for viral infections (Hebishy et al., 2020).

Carbonic Anhydrase Inhibition

Isoxazole-Containing Sulfonamides as Carbonic Anhydrase Inhibitors : Research into isoxazole-containing sulfonamides has shown potent inhibitory effects on carbonic anhydrase II and VII, important for therapeutic applications in conditions like glaucoma and neuropathic pain. The synthesized compounds demonstrated excellent activity, suggesting their usefulness in medicinal chemistry (Altug et al., 2017).

Diuretic Activity

Biphenyl Benzothiazole-2-Carboxamide Derivatives as Diuretics : A study on biphenyl benzothiazole-2-carboxamide derivatives indicated promising diuretic activity, contributing to the development of new therapeutic agents for managing fluid retention conditions (Yar & Ansari, 2009).

properties

IUPAC Name |

4-amino-5-N-benzyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-9(2)18-14(20)12-11(16)13(22-19-12)15(21)17-8-10-6-4-3-5-7-10/h3-7,9H,8,16H2,1-2H3,(H,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRCVZDWTFNTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(3-methylbutyl)-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556738.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)

![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2556744.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)